Cotarnine hydrochloride

Antiproliferative screening Tubulin inhibitor scaffold Cancer research

Cotarnine hydrochloride (C₁₂H₁₆ClNO₄, MW 273.71) is the hydrochloride salt of cotarnine, a tetrahydroisoquinoline (THIQ) alkaloid produced by oxidative degradation of the opium alkaloid noscapine (narcotine). The free base cotarnine (C₁₂H₁₅NO₄, MW 237.25) crystallizes as small needles from benzene with decomposition at 132–133°C and is soluble in alcohol, chloroform, ether, and benzene but only slightly soluble in water; aqueous or alcoholic solutions are yellow.

Molecular Formula C12H16ClNO4
Molecular Weight 273.71 g/mol
CAS No. 36647-02-6
Cat. No. B15343170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCotarnine hydrochloride
CAS36647-02-6
Molecular FormulaC12H16ClNO4
Molecular Weight273.71 g/mol
Structural Identifiers
SMILESCN1CCC2=CC3=C(C(=C2C1O)OC)OCO3.Cl
InChIInChI=1S/C12H15NO4.ClH/c1-13-4-3-7-5-8-10(17-6-16-8)11(15-2)9(7)12(13)14;/h5,12,14H,3-4,6H2,1-2H3;1H
InChIKeyUONSFNPHCTWRGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cotarnine Hydrochloride (CAS 36647-02-6): Physicochemical Profile and Historical Pharmacopoeia Status


Cotarnine hydrochloride (C₁₂H₁₆ClNO₄, MW 273.71) is the hydrochloride salt of cotarnine, a tetrahydroisoquinoline (THIQ) alkaloid produced by oxidative degradation of the opium alkaloid noscapine (narcotine) [1]. The free base cotarnine (C₁₂H₁₅NO₄, MW 237.25) crystallizes as small needles from benzene with decomposition at 132–133°C and is soluble in alcohol, chloroform, ether, and benzene but only slightly soluble in water; aqueous or alcoholic solutions are yellow [1]. The hydrochloride salt, historically marketed under the trade name Stypticin, occurs as a pale yellow, very stable crystalline powder with a bitter taste, readily soluble in water and alcohol [2]. Cotarnine hydrochloride has been recognized since the early 20th century as a uterotonic and styptic agent, employed primarily for controlling uterine hemorrhage including menorrhagia and bleeding from uterine fibroids, administered orally in doses of 2–10 centigrams or hypodermically in aqueous solution [2].

Why Cotarnine Hydrochloride Cannot Be Interchanged with Hydrastinine or Other In-Class Hemostatic Alkaloids


Despite close structural homology, cotarnine salts and hydrastinine hydrochloride exhibit critical differences in pharmacological mechanism, clinical application, and procurement economics that preclude generic substitution. Cotarnine hydrochloride exerts hemostatic action through direct stimulation of uterine smooth muscle contraction, with the British Pharmaceutical Codex explicitly noting that 'the calibre of the arterioles is usually unchanged, and the coagulation time of the blood is not affected' – a mechanism fundamentally distinct from vasoconstrictor hemostatics such as epinephrine and from coagulation-modifying agents [1]. In head-to-head testing, Stypticin (cotarnine hydrochloride, 10% solution) proved completely inactive as a peripheral vasoconstrictor in the rabbit ear assay, whereas epinephrine (1:1000) produced prompt and effective vasoconstriction, confirming that these agents operate through non-overlapping pathways [2]. Furthermore, historical procurement practice records that 'salts of cotarnine are much used in place of hydrastinine, owing to their lower cost,' establishing a documented economic driver for preferential selection that remains relevant to modern laboratory procurement [3]. These combined mechanistic, functional, and economic differences mean that cotarnine hydrochloride cannot be treated as a drop-in replacement for hydrastinine, epinephrine, or coagulation-based hemostatics without compromising experimental validity or budget efficiency.

Quantitative Differentiation Evidence for Cotarnine Hydrochloride Against the Closest Comparators


Cotarnine Exhibits 2.7-Fold Lower Antiproliferative Potency Than Noscapine Against 4T1 Mammary Carcinoma Cells – A Scaffold Differentiation Profile

In a direct head-to-head MTT assay comparison against 4T1 mammary carcinoma cells, cotarnine (the free base form corresponding to the hydrochloride salt) demonstrated an IC₅₀ of 575.3 μM, representing approximately 2.67-fold lower antiproliferative potency compared to its parent alkaloid noscapine, which exhibited an IC₅₀ of 215.5 μM under identical conditions (24 h exposure) [1]. Both compounds were evaluated alongside 20 amino acid-conjugated derivatives; the most potent noscapine derivative (6i, noscapine–tryptophan) achieved an IC₅₀ of 16.3 μM, while the best cotarnine derivative (10i, cotarnine–tryptophan) reached 54.5 μM – a 3.3-fold potency gap between the two scaffold classes that persisted through derivatization [1].

Antiproliferative screening Tubulin inhibitor scaffold Cancer research

Cotarnine Is Accessible in 90% Gram-Scale Yield via Oxidative Degradation of Noscapine, Outperforming Alternative Synthetic Routes Plagued by Isomeric Impurities

Cotarnine can be synthesized in 90% yield on a gram scale through oxidative degradation of commercially available (S,R)-noscapine using 14% HNO₃, a route that simultaneously yields opianic acid as a co-product [1]. In contrast, the alternative formylation/cyclization synthetic route starting from 2-(3-methoxy-4,5-methylenedioxyphenyl)ethylamine is documented to produce isomeric byproducts during the cyclization step that introduce impurities into the final product, creating 'a serious problem in the separation and purification of the product' according to US Patent 4,963,684 [2]. The patent further demonstrates that halogen-mediated oxidation of tetrahydroisoquinoline precursors can achieve yields of 55% or higher with simplified purification, but this still falls substantially short of the 90% benchmark established by the oxidative degradation method [2].

Synthetic chemistry Alkaloid derivatization Process chemistry

Cotarnine Hydrochloride (Stypticin) Is Inactive as a Peripheral Vasoconstrictor, Unlike Epinephrine – Mechanistic Selectivity Defines Its Niche

In a controlled comparative study of local hemostatic agents, Stypticin (cotarnine hydrochloride, 10% solution) and Styptol (cotarnine phthalate, 10% solution) were tested alongside epinephrine (1:1000) for peripheral vasoconstrictor activity in the rabbit ear assay [1]. Epinephrine (1:1000) produced prompt and effective peripheral vasoconstriction, whereas both Stypticin and Styptol at 10% concentration were 'inactive and inefficient' as vasoconstrictors [1]. Furthermore, Stypticin produced relaxation of frog vessels and relaxation of uterine vessels – a paradoxical effect opposite to vasoconstriction [1]. Hydrastinine hydrochloride (10% solution) was also tested and did not act as a peripheral vasoconstrictor, confirming that neither cotarnine nor hydrastinine salts operate through epinephrine-like vascular mechanisms [1].

Hemostatic mechanism Vasoconstriction assay Uterine pharmacology

Cotarnine Is the Essential Synthetic Intermediate for Tritoqualine (Anti-Allergic Drug) – A Unique Downstream Application Not Shared by Hydrastinine or Noscapine

US Patent 4,963,684 explicitly states that cotarnine is 'a main starting material for the production of tritoqualine which has pharmacological activity, for example, as an anti-allergic agent' [1]. Tritoqualine, a histidine decarboxylase inhibitor marketed since the 1960s, is synthesized by reacting cotarnine with a nitrophthalide compound to form 2-methyl-6,7-methylenedioxy-8-methoxy-1-[4,5,6-triethoxy-7-nitro-phthalidyl-(3)]-1,2,3,4-tetrahydroisoquinoline as an intermediate, followed by nitro group reduction [1]. A recent comprehensive review confirms that 'cotarnine hydrochloride is known to show haemostatic action, while it is also the crucial component of tritoqualine as an anti-allergic drug' [2]. Neither hydrastinine nor noscapine serves this dual role as both a direct hemostatic agent and a key synthetic intermediate for a marketed anti-allergic pharmaceutical.

Pharmaceutical intermediate Anti-allergic drug synthesis Tritoqualine

Cotarnine Salts Displace Hydrastinine in Hemostatic Formulations on the Basis of Documented Cost Advantage – A Procurement-Relevant Differentiation

The British Pharmaceutical Codex (1911) records that 'salts of cotarnine are much used in place of hydrastinine, owing to their lower cost' [1]. This cost-driven substitution is not arbitrary: both alkaloids are oxidative degradation products of their respective parent alkaloids (hydrastinine from hydrastine; cotarnine from narcotine/noscapine), both share a tetrahydroisoquinoline core, and both were employed as uterine hemostatics [1]. The 1925 comparative pharmacological study by the Japanese Journal of Pharmacology confirmed that on isolated rabbit uterus, 'Hydrastinin und Kotarnin [wirken] viel stärker als ihre Muttersubstanzen' (hydrastinine and cotarnine act much more strongly than their parent substances), establishing that their uterotonic potency profiles are directionally similar [2]. However, cotarnine additionally does not produce tetanic convulsions or cardiotoxicity in frogs, unlike its parent narcotine – a safety differentiation that, combined with lower cost, drove its clinical adoption over hydrastinine [2].

Procurement economics Hemostatic alkaloid Cost-driven selection

Validated Research and Industrial Application Scenarios for Cotarnine Hydrochloride Based on Quantitative Differentiation Evidence


Scaffold Selection for Tubulin-Targeted Anticancer SAR Campaigns Requiring Low Basal Cytotoxicity

When designing a structure–activity relationship (SAR) program around tetrahydroisoquinoline-based tubulin inhibitors, cotarnine hydrochloride (as the free base cotarnine) offers a starting scaffold with an IC₅₀ of 575.3 μM against 4T1 mammary carcinoma cells, compared to noscapine's 215.5 μM [1]. This 2.7-fold lower basal potency provides a wider dynamic range for detecting statistically significant improvements from amino acid conjugation or other derivatization strategies, as demonstrated by the cotarnine–tryptophan conjugate (10i) achieving an IC₅₀ of 54.5 μM – a 10.6-fold improvement over the parent scaffold [1]. Researchers should select cotarnine over noscapine when the experimental objective is to identify structural modifications that confer large-magnitude potency gains.

Uterine Smooth Muscle Pharmacology Studies Requiring a Non-Vasoconstrictor Hemostatic Mechanism

Cotarnine hydrochloride is the appropriate selection for investigators studying uterine hemostatic mechanisms that are independent of peripheral vasoconstriction and coagulation cascade modulation. The British Pharmaceutical Codex confirms that cotarnine 'excites the uterus and sets up uterine contractions' while 'the calibre of the arterioles is usually unchanged, and the coagulation time of the blood is not affected' [2]. This profile is experimentally distinct from epinephrine (a peripheral vasoconstrictor) and from coagulation-modifying agents such as tranexamic acid. The 1918 JPET study provides the direct comparative evidence that Stypticin (cotarnine HCl, 10%) is completely inactive as a peripheral vasoconstrictor in the rabbit ear assay, confirming mechanistic selectivity [3].

Large-Scale Synthesis of Cotarnine as a Pharmaceutical Intermediate for Tritoqualine Production

For process chemistry groups engaged in the synthesis of tritoqualine (a histidine decarboxylase inhibitor with anti-allergic activity), cotarnine hydrochloride is the mandatory starting material as established by US Patent 4,963,684 [4]. The oxidative degradation route from noscapine delivers cotarnine in 90% yield on gram scale using 14% HNO₃ [5], providing a robust and scalable entry point. Procurement teams should prioritize suppliers who can document the synthetic route and provide certificates of analysis confirming absence of isomeric impurities that plague alternative formylation/cyclization syntheses [4].

Cost-Sensitive Hemostatic Research Where Hydrastinine Represents the Budget Baseline

In academic or industrial laboratories conducting routine uterine hemostatic assays where either cotarnine or hydrastinine could theoretically serve as the positive control, cotarnine hydrochloride should be preferentially procured. The British Pharmaceutical Codex documents that cotarnine salts displaced hydrastinine specifically 'owing to their lower cost' [6], while the 1925 comparative pharmacological study confirms that both alkaloids exhibit strong and comparable uterotonic activity on isolated rabbit uterus [7]. This historical cost advantage, combined with the fact that cotarnine (unlike its parent narcotine) does not induce tetanic convulsions or cardiotoxicity in amphibian models [7], makes cotarnine hydrochloride the rational procurement choice for budget-constrained hemostatic research programs.

Quote Request

Request a Quote for Cotarnine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.